molecular formula C14H21BFNO2 B1443358 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1129542-03-5

3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B1443358
M. Wt: 265.13 g/mol
InChI Key: DAIVMESSEYLLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a boric acid ester intermediate with a benzene ring . It is often used in the organic synthesis of drugs .


Synthesis Analysis

The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .


Chemical Reactions Analysis

The compound is used as an electrolyte additive to induce PF6- decomposition to form a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to inhibit lithium dendrite growth .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .

Scientific Research Applications

Application in Organic Synthesis and Drug Research

Specific Scientific Field

Organic Chemistry, Drug Research

Summary of the Application

“3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is an important boric acid derivative used in organic synthesis reactions . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions . Due to its unique structure, it has good biological activity and pharmacological effects .

Methods of Application or Experimental Procedures

The compound is obtained through a series of substitution reactions . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . Single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .

Results or Outcomes

The molecular structure optimized by Density Functional Theory (DFT) is identical with the single crystal structure determined by single crystal X-ray diffraction . DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .

Application in Lithium Metal Batteries

Specific Scientific Field

Electrochemistry, Battery Technology

Summary of the Application

“3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is used as an electrolyte additive to induce PF6- decomposition to form a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress lithium dendrite growth .

Methods of Application or Experimental Procedures

The compound is added to the electrolyte of a lithium metal battery .

Results or Outcomes

The formation of a dense and robust SEI rich in LiF helps to suppress lithium dendrite growth, improving the safety and performance of lithium metal batteries .

Application in Synthesis of Indazole Derivatives

Specific Scientific Field

Organic Chemistry, Medicinal Chemistry

Summary of the Application

“3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

Methods of Application or Experimental Procedures

The compound is synthesized through two substitution reactions . The structure is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .

Results or Outcomes

The compound can be further modified to exploit the derivation of the indazole structure type . This has potential applications in the fields of medicine, agriculture, energy, and others due to their insecticidal, weeding, and photoelectric activities .

Application in Borylation and Hydroboration Reactions

Specific Scientific Field

Organic Chemistry

Summary of the Application

“3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Methods of Application or Experimental Procedures

The compound is used as a reagent in borylation and hydroboration reactions .

Results or Outcomes

The reactions result in the formation of pinacol benzyl boronate and other boron-containing compounds . These compounds have potential applications in various fields of organic chemistry .

Application in Synthesis of Boric Acid Ester Intermediates

Summary of the Application

“3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a significant intermediate of boric acid ester intermediates with benzene rings . These intermediates are often used in the organic synthesis of drugs, in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Methods of Application or Experimental Procedures

The compound is obtained through a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .

Results or Outcomes

The molecular structures optimized by Density Functional Theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, revealing some physicochemical properties of the compounds .

Application in Synthesis of Indazole Derivatives

Summary of the Application

“3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a significant intermediate of 1H-indazole derivatives . These derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

Safety And Hazards

The compound is classified as a combustible solid . It may cause skin and eye irritation .

Future Directions

The compound has been used to optimize the electrode-electrolyte interface in 4.5 V lithium metal batteries . It has potential applications in the field of energy storage .

properties

IUPAC Name

3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)10-7-11(16)9-12(8-10)17(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIVMESSEYLLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135118
Record name 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

1129542-03-5
Record name 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129542-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 4
Reactant of Route 4
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 5
Reactant of Route 5
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 6
Reactant of Route 6
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.